molecular formula C12H15NO4 B311090 Ethyl 3-[(2-methoxyacetyl)amino]benzoate

Ethyl 3-[(2-methoxyacetyl)amino]benzoate

Cat. No.: B311090
M. Wt: 237.25 g/mol
InChI Key: GMDDMJCFHAEZBC-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 2-methoxyacetyl-substituted amino group at the benzene ring’s meta position. Its structure comprises a benzoyl core modified with a polar amide linkage (NHCO) and a methoxy-terminated acetyl chain, contributing to its unique physicochemical properties. While direct data on this compound are sparse in the literature, analogous ethyl benzoate derivatives are widely utilized in medicinal chemistry, polymer science, and agrochemical synthesis . For instance, ethyl 4-(dimethylamino)benzoate is a key co-initiator in resin cements due to its high reactivity , and ethyl 3-methoxybenzoate serves as a flavoring agent .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-[(2-methoxyacetyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)9-5-4-6-10(7-9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

GMDDMJCFHAEZBC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-methoxyacetyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methoxyacetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(2-methoxyacetyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl benzoate derivatives allows for tailored applications. Below is a comparative analysis of Ethyl 3-[(2-methoxyacetyl)amino]benzoate and its analogs:

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-methoxyacetyl amino (meta) C₁₂H₁₅NO₅ 253.25 Synthetic intermediate; potential bioactivity
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate 2,4-dichlorophenoxy acetyl amino (meta) C₁₇H₁₅Cl₂NO₄ 368.21 Structural analog; halogenated substituent may enhance lipophilicity
Ethyl 3-methoxybenzoate Methoxy (meta) C₁₀H₁₂O₃ 180.20 Flavoring agent, fragrance component
Ethyl 4-(dimethylamino)benzoate Dimethylamino (para) C₁₁H₁₅NO₂ 193.24 High reactivity in polymer initiation
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate Complex heterocyclic sulfanyl acetyl (para) C₂₇H₂₁N₅O₆S 543.55 Anticancer or enzyme inhibition potential

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The 2-methoxyacetyl amino group in the target compound introduces both electron-withdrawing (amide) and electron-donating (methoxy) moieties, which may balance solubility and reactivity. Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based initiators due to its electron-rich dimethylamino group .

Structural Complexity and Applications: Simpler derivatives like ethyl 3-methoxybenzoate are employed in food and fragrance industries due to their volatility and mild odor . Complex analogs, such as ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate, incorporate heterocyclic systems linked to anticancer research .

Synthetic Pathways: The target compound can be synthesized via reductive amination or amide coupling, similar to ethyl 4-(3-thienylmethylamino)benzoate () and ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (), using sodium triacetoxyborohydride or acyl chloride intermediates .

Biological Activity Trends :

  • Pyranyl benzoate analogs (e.g., compounds 128–131 in ) highlight that substituents like dihydro-methyl-2H-pyran-2-yl enhance antibacterial activity, suggesting that the 2-methoxyacetyl group in the target compound may offer moderate bioactivity pending further testing .

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